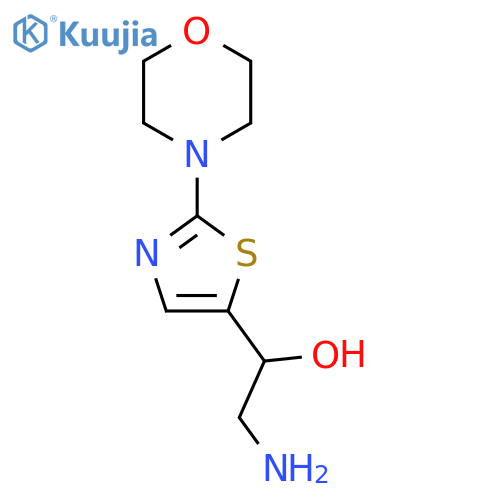

Cas no 1780176-37-5 (2-amino-1-2-(morpholin-4-yl)-1,3-thiazol-5-ylethan-1-ol)

2-amino-1-2-(morpholin-4-yl)-1,3-thiazol-5-ylethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-amino-1-2-(morpholin-4-yl)-1,3-thiazol-5-ylethan-1-ol

- 2-amino-1-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]ethan-1-ol

- 1780176-37-5

- EN300-1761692

-

- インチ: 1S/C9H15N3O2S/c10-5-7(13)8-6-11-9(15-8)12-1-3-14-4-2-12/h6-7,13H,1-5,10H2

- InChIKey: JJSYYXSDQLBOIG-UHFFFAOYSA-N

- ほほえんだ: S1C(=CN=C1N1CCOCC1)C(CN)O

計算された属性

- せいみつぶんしりょう: 229.08849790g/mol

- どういたいしつりょう: 229.08849790g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 202

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 99.8Ų

- 疎水性パラメータ計算基準値(XlogP): -0.7

2-amino-1-2-(morpholin-4-yl)-1,3-thiazol-5-ylethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1761692-0.05g |

2-amino-1-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]ethan-1-ol |

1780176-37-5 | 0.05g |

$1056.0 | 2023-09-20 | ||

| Enamine | EN300-1761692-2.5g |

2-amino-1-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]ethan-1-ol |

1780176-37-5 | 2.5g |

$2464.0 | 2023-09-20 | ||

| Enamine | EN300-1761692-5.0g |

2-amino-1-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]ethan-1-ol |

1780176-37-5 | 5g |

$3645.0 | 2023-06-03 | ||

| Enamine | EN300-1761692-1.0g |

2-amino-1-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]ethan-1-ol |

1780176-37-5 | 1g |

$1256.0 | 2023-06-03 | ||

| Enamine | EN300-1761692-0.5g |

2-amino-1-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]ethan-1-ol |

1780176-37-5 | 0.5g |

$1207.0 | 2023-09-20 | ||

| Enamine | EN300-1761692-0.25g |

2-amino-1-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]ethan-1-ol |

1780176-37-5 | 0.25g |

$1156.0 | 2023-09-20 | ||

| Enamine | EN300-1761692-5g |

2-amino-1-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]ethan-1-ol |

1780176-37-5 | 5g |

$3645.0 | 2023-09-20 | ||

| Enamine | EN300-1761692-10g |

2-amino-1-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]ethan-1-ol |

1780176-37-5 | 10g |

$5405.0 | 2023-09-20 | ||

| Enamine | EN300-1761692-0.1g |

2-amino-1-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]ethan-1-ol |

1780176-37-5 | 0.1g |

$1106.0 | 2023-09-20 | ||

| Enamine | EN300-1761692-10.0g |

2-amino-1-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]ethan-1-ol |

1780176-37-5 | 10g |

$5405.0 | 2023-06-03 |

2-amino-1-2-(morpholin-4-yl)-1,3-thiazol-5-ylethan-1-ol 関連文献

-

1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

2-amino-1-2-(morpholin-4-yl)-1,3-thiazol-5-ylethan-1-olに関する追加情報

2-amino-1-(2-(morpholin-4-yl)-1,3-thiazol-5-yl)ethan-1-ol

The compound 2-amino-1-(2-(morpholin-4-yl)-1,3-thiazol-5-yl)ethan-1-ol (CAS No. 1780176-37-5) is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of thiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The presence of the morpholine ring further enhances its versatility, making it a valuable intermediate in drug discovery and synthesis.

Recent studies have highlighted the importance of thiazole derivatives in medicinal chemistry due to their diverse biological activities. The morpholinyl group attached to the thiazole ring in this compound contributes to its unique properties, including improved solubility and enhanced bioavailability. These characteristics make it an attractive candidate for developing novel therapeutic agents targeting various diseases, such as cancer, inflammation, and neurodegenerative disorders.

The synthesis of 2-amino-1-(2-(morpholin-4-yl)-1,3-thiazol-5-yl)ethan-1-ol involves a multi-step process that typically begins with the preparation of the thiazole core. This is followed by the introduction of the morpholine substituent and subsequent functionalization to achieve the desired amino alcohol structure. Researchers have optimized these synthetic pathways to improve yield and purity, ensuring scalability for industrial applications.

In terms of biological activity, this compound has shown promising results in preliminary assays. For instance, its ability to inhibit key enzymes involved in cellular signaling pathways has been extensively studied. The amino alcohol functionality plays a crucial role in these interactions, enabling the molecule to act as a potential lead compound for drug development.

Moreover, the thiazole ring's inherent stability and reactivity make it an ideal scaffold for further modifications. By introducing additional substituents or altering the existing groups, chemists can fine-tune the compound's properties to target specific biological systems. This flexibility underscores its significance in modern medicinal chemistry.

Looking ahead, ongoing research is focused on exploring the compound's pharmacokinetic profile and toxicity levels. Understanding these aspects will be critical for advancing it into preclinical studies and eventually clinical trials. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate this process.

In conclusion, 2-amino-1-(2-(morpholin-4-yl)-1,3-thiazol-5-yl)ethan-1

1780176-37-5 (2-amino-1-2-(morpholin-4-yl)-1,3-thiazol-5-ylethan-1-ol) 関連製品

- 2108-51-2(Benzenemethanol, a-1-hexynyl-)

- 1407997-80-1(tert-Butyl (3R)-3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate)

- 1275944-66-5(2-Chloromethyl-1-(4-methoxy-benzyl)-piperidine)

- 89033-79-4(4-(CHLOROMETHYL)-1,2-THIAZOLE)

- 607714-59-0((3E)-3-(benzyloxy)imino-2-methylpropanoic acid)

- 519055-66-4(2-(propan-2-yl)-1,3-thiazole-5-sulfonamide)

- 1804371-86-5(6-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)pyridine-4-acetonitrile)

- 2137855-99-1(methyl 5-hydroxy-4-(3-methoxy-1,2-thiazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate)

- 2375269-26-2(β-Alanine, N-methyl-N-(1-methylbutyl)-, hydrochloride (1:1))

- 1805443-57-5(2-(Chloromethyl)-6-(difluoromethyl)-5-fluoro-3-(trifluoromethyl)pyridine)